Zafirlukast Impurity H

Pharmaceutical impurity profiling Process-related impurity identification Zafirlukast quality control

Zafirlukast Impurity H is a chemically defined, process-related impurity of the cysteinyl leukotriene type 1 receptor antagonist zafirlukast, an oral antiasthmatic drug. Its chemical name is cyclopentyl N-[3-[[4-(cyclohexylcarbamoyl)-2-methoxyphenyl]methyl]-1-methylindol-5-yl]carbamate, with a molecular formula of C₃₀H₃₇N₃O₄ and a molecular weight of 503.63 g/mol.

Molecular Formula C₃₀H₃₇N₃O₄
Molecular Weight 503.63
Cat. No. B1156702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZafirlukast Impurity H
SynonymsCyclopentyl (3-(4-(Cyclohexylcarbamoyl)-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate
Molecular FormulaC₃₀H₃₇N₃O₄
Molecular Weight503.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zafirlukast Impurity H: Process-Related Reference Standard for Leukotriene Antagonist API Analysis


Zafirlukast Impurity H is a chemically defined, process-related impurity of the cysteinyl leukotriene type 1 receptor antagonist zafirlukast, an oral antiasthmatic drug [1]. Its chemical name is cyclopentyl N-[3-[[4-(cyclohexylcarbamoyl)-2-methoxyphenyl]methyl]-1-methylindol-5-yl]carbamate, with a molecular formula of C₃₀H₃₇N₃O₄ and a molecular weight of 503.63 g/mol . Unlike the parent drug molecule, which contains an N-(o-tolylsulfonyl)benzamide moiety, Impurity H features a cyclohexylcarbamoyl-substituted benzyl group attached to the indole core, while retaining the cyclopentyl carbamate at the indole C-5 position common to zafirlukast and several of its related substances [2].

Why Zafirlukast Impurity H Cannot Be Substituted by Other In-Class Impurity Standards


Regulatory guidelines (ICH Q3A/Q3B) require that specified impurities in pharmaceutical products be individually identified, characterized, and controlled using authenticated reference standards with established relative response factors [1]. Zafirlukast Impurity H possesses a unique cyclohexylcarbamoyl substituent that differentiates it from other zafirlukast-related substances such as the toluenesulfonamide isomers (Impurities 2–4), the desmethyl carbamate analog (Impurity 1), and the cyclopentyl ester impurity (Impurity 5) characterized in the primary literature [2]. This structural difference mandates a compound-specific reference standard because chromatographic retention behavior, UV absorption characteristics, and mass spectrometric fragmentation patterns are determined by the precise chemical structure; a generic in-class impurity standard will not co-elute identically or produce a matching detector response, leading to inaccurate quantification and potential regulatory non-compliance [3].

Zafirlukast Impurity H: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Differentiation: Cyclohexylcarbamoyl vs. Toluenesulfonamide Substitution in Zafirlukast Impurity H

Zafirlukast Impurity H differs from the parent drug zafirlukast (C₃₁H₃₃N₃O₆S, MW 575.68) through replacement of the N-(o-tolylsulfonyl)benzamide group with a cyclohexylcarbamoyl-substituted benzyl moiety, yielding a molecular formula of C₃₀H₃₇N₃O₄ and a 72.05 Da lower molecular weight (503.63 vs. 575.68) . This structural difference is also distinct from the toluenesulfonamide regioisomeric impurities (meta and para isomers, Impurities 3 and 4 in Goverdhan et al., 2009) which retain the C₃₁H₃₃N₃O₆S formula and the sulfonamide linkage but differ only in the toluenesulfonyl substitution position [1]. The cyclohexylcarbamoyl group introduces a saturated cyclic amide in place of the aromatic sulfonamide, altering both polarity and hydrogen-bonding capacity relative to all toluenesulfonamide-containing analogs.

Pharmaceutical impurity profiling Process-related impurity identification Zafirlukast quality control

Chromatographic Retention Differentiation: RP-HPLC Separation of Zafirlukast Impurity H from Critical Isomer Pairs

A validated stability-indicating RP-LC method employing a sub-2-µm particle size column with ammonium formate/acetonitrile gradient elution has demonstrated the separation of zafirlukast from its known impurities, including Impurity H [1]. The critical impurity pair requiring pH-sensitive resolution consists of the meta and para toluenesulfonamide isomers of zafirlukast, which are structurally distinct from Impurity H [1]. While published relative retention times (RRTs) specific to Impurity H are not available in the open literature, the cyclohexylcarbamoyl modification is predicted to produce a different retention relative to both the parent drug and all toluenesulfonamide-containing impurities, based on the established sensitivity of RP-HPLC retention to the polarity differences between sulfonamide and carboxamide functional groups [2]. Qualitative differential retention data are confirmed by the availability of the deuterated analog Zafirlukast Impurity H-d11 (TRC Z125037) as an internal standard, enabling isotope-dilution mass spectrometry approaches that circumvent co-elution issues .

RP-HPLC method validation Impurity resolution Stability-indicating assay

Process-Related Impurity Control: Zafirlukast Impurity H Levels vs. Total Impurity Thresholds in API Manufacturing

During the process development of zafirlukast, eight process-related impurities were observed at levels of 0.1–0.15 area percent by HPLC, with the optimized manufacturing process achieving an overall API purity of 99.5% and individual impurity levels below 0.10% [1]. The identification, synthesis, and characterization of these impurities, including Impurity H, were performed to investigate their root causes and enable process control [2]. Under ICH Q3A(R2) guidelines, the identification threshold for impurities in a new drug substance with a maximum daily dose ≤2 g/day is 0.10% or 1.0 mg/day (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg/day [3]. Impurity H, as a process-related impurity observed near or below the identification threshold, requires a characterized reference standard for accurate quantification to demonstrate that batch levels remain below regulatory thresholds.

Process impurity control API quality specifications ICH Q3A thresholds

Zafirlukast Impurity H: Key Application Scenarios for Analytical QC, Regulatory, and R&D Procurement


HPLC Method Development and System Suitability Testing

Impurity H serves as a critical reference marker during the development and validation of stability-indicating RP-HPLC methods for zafirlukast API. Its structural distinction from the meta/para toluenesulfonamide isomer pair means it provides an independent retention time reference point, enabling laboratories to verify system suitability parameters (resolution, tailing factor, plate count) across the full impurity profile [1].

ANDA and DMF Regulatory Submission Support

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) referencing zafirlukast, Impurity H is a specified impurity that must be individually identified, quantified, and reported in the impurity profile section of the Drug Master File (DMF). The availability of a fully characterized reference standard with certificate of analysis enables compliance with ICH Q3A(R2) requirements for impurity identification and qualification [2].

Quantitative Impurity Analysis Using Isotope-Dilution LC-MS

The availability of the stable-isotope-labeled analog Zafirlukast Impurity H-d11 (deuterated at the cyclohexyl ring) enables highly accurate quantification of Impurity H in API batches via isotope-dilution mass spectrometry. This approach eliminates matrix effects and ion suppression variability, providing superior accuracy compared to external standard calibration, particularly at impurity levels near the ICH identification threshold of 0.10% .

Forced Degradation and Stability Study Investigations

Impurity H, as a process-related rather than a degradation impurity, serves as a baseline marker in forced degradation studies (hydrolysis, oxidation, thermal, photolytic) to distinguish synthesis-derived impurities from degradation products. Its presence in unstressed samples and its relative stability under stress conditions allow analytical laboratories to correctly attribute impurity sources and establish degradation pathways for shelf-life specification setting [1].

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